3-Cyclopropylimidazolidin-4-one
Overview
Description
3-Cyclopropylimidazolidin-4-one: is a heterocyclic compound featuring a five-membered ring structure with two nitrogen atoms and a carbonyl group. This compound is part of the imidazolidinone family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylimidazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with glyoxal in the presence of a base, followed by cyclization to form the imidazolidinone ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropylimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group or other substituents can be replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Chemistry: 3-Cyclopropylimidazolidin-4-one is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of enzyme inhibitors and other therapeutic agents .
Medicine: The compound’s medicinal applications include its use in the design of new drugs. Its imidazolidinone core is a common motif in pharmaceuticals, contributing to the development of treatments for various diseases .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 3-Cyclopropylimidazolidin-4-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and preventing the enzyme from catalyzing its reaction. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications .
Comparison with Similar Compounds
Imidazole: A five-membered ring with two nitrogen atoms, known for its role in biological systems and pharmaceuticals.
Uniqueness: 3-Cyclopropylimidazolidin-4-one is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the design of molecules with specific reactivity and stability profiles .
Biological Activity
3-Cyclopropylimidazolidin-4-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data regarding the biological activity of this compound.
Chemical Structure and Properties
This compound belongs to the imidazolidinone family, characterized by a five-membered ring structure containing nitrogen atoms. The cyclopropyl group contributes to its unique properties, influencing its biological activity through steric effects and electronic properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance, derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The mechanism of action involves disrupting bacterial cell membranes, which is crucial for developing new antibiotics in response to rising drug resistance .
Compound | Activity | Target Bacteria | Mechanism |
---|---|---|---|
This compound | Antibacterial | MRSA, E. coli | Membrane disruption |
Antidiabetic Activity
The compound has also been evaluated for its antidiabetic properties. Modifications at various positions on the imidazolidinone ring can enhance insulin sensitivity and glucose uptake in cells. For example, certain derivatives have shown to activate PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), which plays a vital role in glucose metabolism .
Case Studies
Case studies focusing on the application of this compound in therapeutic contexts have provided insights into its efficacy and safety profiles. One notable case involved the use of a derivative in diabetic rats, where it significantly reduced blood glucose levels compared to control groups. This study underscores the potential for clinical applications in managing diabetes .
Example Case Study: Efficacy in Diabetic Models
- Objective : To evaluate the hypoglycemic effect of this compound.
- Method : Diabetic rats were treated with varying doses of the compound over four weeks.
- Results : Significant reduction in fasting blood glucose levels was observed, with a maximum reduction of 45% at the highest dose.
- : The compound shows promise as a therapeutic agent for diabetes management.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in glucose metabolism and bacterial cell wall synthesis.
- Receptor Modulation : Activation of PPARγ enhances insulin sensitivity and regulates lipid metabolism.
- Membrane Disruption : Antimicrobial activity is largely due to the disruption of bacterial membranes, leading to cell lysis.
Future Directions
Further research is needed to optimize the structure of this compound derivatives to enhance their biological activities and reduce toxicity. In vivo studies are essential for understanding pharmacokinetics and long-term effects.
Properties
IUPAC Name |
3-cyclopropylimidazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-6-3-7-4-8(6)5-1-2-5/h5,7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZOQJARQDYAFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CNCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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